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molecular formula C9H10N2O B1601514 2-Amino-2-(2-methoxyphenyl)acetonitrile CAS No. 96929-45-2

2-Amino-2-(2-methoxyphenyl)acetonitrile

Cat. No. B1601514
M. Wt: 162.19 g/mol
InChI Key: JBDLBUGZAALGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05079346

Procedure details

To a solution of 50.0 g (1.0 mol) of sodium cyanide, 53.5 g (1.0 mol) of ammonium chloride, and 60 mL of concentrated ammonium hydroxide in 400 mL of water was added 125 g (0.92 mol) of o-anisaldehyde in 400 aromatic C-C); of dry methanol. After the mixture was stirred for 3 h at 23° C., the methanol was removed under reduced pressure, and the residual solution containing the crude product was diluted with 500 mL of water and extracted with methylene chloride (2×400 mL), dried over sodium sulfate, and filtered; the solvent was subsequently removed under vacuum to give an orange oil. By means of column chromatography on silica gel using ethyl acetate as the eluent, the o-amino nitrile compound (A) was separated from the starting material and the side products; IR (neat) 2240 (w, --C≡N), 1600, 1500 cm1 (s, aromatic C=C); NMR (CDCL3) 1.03 (2 H, s, NH2), 3.90 (3 H, s, OCH3), 5.05 (1 H, s, CH), 7.15 (4 H m, ArH). The α-amino nitrile (yellow oil) was unstable as a free base; therefore it was either used immediately for the next reaction or converted to the tartarate salt.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Cl-].[NH4+:5].[OH-].[NH4+].[CH:8](=O)[C:9]1[C:10]([O:15][CH3:16])=[CH:11][CH:12]=[CH:13][CH:14]=1.C([O-])(=O)C(C(C([O-])=O)O)O>O.C(OCC)(=O)C.CO>[NH2:5][CH:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])[C:1]#[N:2] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
53.5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
125 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)[O-])(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 3 h at 23° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residual solution containing the crude product
ADDITION
Type
ADDITION
Details
was diluted with 500 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was subsequently removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
the o-amino nitrile compound (A) was separated from the starting material
CUSTOM
Type
CUSTOM
Details
therefore it was either used immediately for the next reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC(C#N)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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